molecular formula C10H14N2O2 B8770469 (1-methyl-1H-pyrazol-4-yl)(tetrahydro-2H-pyran-4-yl)methanone

(1-methyl-1H-pyrazol-4-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B8770469
M. Wt: 194.23 g/mol
InChI Key: JISZEOKAQLNUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-1H-pyrazol-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-methyl-1H-pyrazol-4-yl)(tetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-pyrazol-4-yl)(tetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-methyl-1H-pyrazol-4-yl)(tetrahydro-2H-pyran-4-yl)methanone

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(1-methylpyrazol-4-yl)-(oxan-4-yl)methanone

InChI

InChI=1S/C10H14N2O2/c1-12-7-9(6-11-12)10(13)8-2-4-14-5-3-8/h6-8H,2-5H2,1H3

InChI Key

JISZEOKAQLNUGL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)C2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-iodo-1-methyl-1H-pyrazole (0.80 g, 3.9 mmol) in THF (7.04 g, 8.00 ml, 98 mmol) was cooled at 0° C. A solution of isopropylmagnesium chloride lithium chloride complex in THF (5.42 ml, 4.23 mmol, 0.78 molar) was added dropwise and the reaction was stifled for 1½ hour. A solution of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide (0.733 g, 4.23 mmol) in THF (2 mL) was added dropwise. Cooling was removed after 15 min and reaction was then stirred for 2 hours. To the mixture was added 2 M HCl (20 mL) and it was extracted with AcOEt (3×25 mL). The combined organic phases were washed with brine, dried over MgSO4 and concentrated in vacuo. The crude product was purified by flash chromatography to yield (1-methyl-1H-pyrazol-4-yl)(tetrahydro-2H-pyran-4-yl)methanone (220 mg, 1.13 mmol, 29.4% yield).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.733 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.42 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.